molecular formula C12H13F3N2O B14210737 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile CAS No. 821777-01-9

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile

Cat. No.: B14210737
CAS No.: 821777-01-9
M. Wt: 258.24 g/mol
InChI Key: WZQFRZUXXYLIKL-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-methoxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

821777-01-9

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

4-[2-methoxyethyl(methyl)amino]-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H13F3N2O/c1-17(5-6-18-2)11-4-3-9(8-16)7-10(11)12(13,14)15/h3-4,7H,5-6H2,1-2H3

InChI Key

WZQFRZUXXYLIKL-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=C(C=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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